Derazantinib

Description

This compound is an orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) with potential antineoplastic activity. This compound binds to and potently inhibits the activity of FGFR subtypes 1, 2 and 3. This may result in the inhibition of FGFR-mediated signal transduction pathways, tumor cell proliferation, tumor angiogenesis and tumor cell death in FGFR-overexpressing tumor cells. FGFR, a receptor tyrosine kinase, is upregulated in many tumor cell types and plays a key role in tumor cellular proliferation, differentiation, angiogenesis and survival.

Structure

3D Structure

Properties

IUPAC Name |

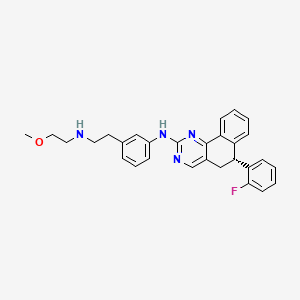

(6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H29FN4O/c1-35-16-15-31-14-13-20-7-6-8-22(17-20)33-29-32-19-21-18-26(24-10-4-5-12-27(24)30)23-9-2-3-11-25(23)28(21)34-29/h2-12,17,19,26,31H,13-16,18H2,1H3,(H,32,33,34)/t26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPJDVVCDVBFRMU-AREMUKBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCCC1=CC(=CC=C1)NC2=NC=C3CC(C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCNCCC1=CC(=CC=C1)NC2=NC=C3C[C@H](C4=CC=CC=C4C3=N2)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234356-69-4 | |

| Record name | Derazantinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234356694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Derazantinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14889 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DERAZANTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9B0H171MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Derazantinib

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Derazantinib (formerly ARQ 087) is an orally bioavailable, spectrum-selective, ATP-competitive kinase inhibitor. Its primary mechanism of action is the potent inhibition of Fibroblast Growth Factor Receptors 1, 2, and 3 (FGFR1, FGFR2, FGFR3), which are key drivers of cell proliferation, differentiation, and migration in various cancers.[1] Dysregulation of the FGFR signaling pathway, through gene fusions, mutations, or amplifications, is a known oncogenic driver in several malignancies, including intrahepatic cholangiocarcinoma (iCCA), urothelial carcinoma, and gastric cancer.[1][2] this compound has demonstrated clinically meaningful anti-tumor activity in patients with iCCA harboring FGFR2 genetic aberrations.[3] In addition to its potent anti-FGFR activity, this compound also inhibits the Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a multi-faceted mechanism that impacts both the tumor cells and the tumor microenvironment.[3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data, experimental methodologies, and pathway visualizations.

Introduction to this compound

This compound is an investigational small molecule designed to target cancers with specific genetic alterations in the FGFR pathway.[5] Aberrant FGFR signaling is implicated in approximately 10-16% of iCCA cases, primarily through FGFR2 fusions.[2] By selectively inhibiting these receptors, this compound aims to block downstream signaling cascades that promote tumor growth and survival.[5] The drug has been evaluated in multiple clinical trials, most notably the FIDES (Fibroblast growth factor Inhibition with this compound in Solid tumors) program, which includes studies in iCCA (FIDES-01), urothelial carcinoma (FIDES-02), and gastric cancer (FIDES-03).[2][3]

Core Mechanism of Action: FGFR Inhibition

Target Profile and Binding

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFRs.[6][7] This action prevents the phosphorylation and subsequent activation of the receptor. Biochemical assays have shown that this compound is a potent inhibitor of FGFR1, FGFR2, and FGFR3, with lower activity against FGFR4.[6] Its mechanism allows it to inhibit both the inactive and the fully active forms of the FGFR kinase, thereby preventing initial receptor activation and blocking the function of already-activated receptors.[6]

The FGFR Signaling Pathway

Under normal physiological conditions, the binding of a Fibroblast Growth Factor (FGF) ligand induces the dimerization of FGFR monomers. This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation and full activation of the receptor. The activated receptor then serves as a docking site for adaptor proteins, such as FRS2α (FGFR Substrate 2 alpha). Phosphorylated FRS2α recruits other proteins, leading to the activation of major downstream signaling cascades, including:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.[8]

-

The PI3K-AKT Pathway: Plays a crucial role in cell survival and apoptosis resistance.[8]

In cancers with FGFR aberrations (fusions, mutations, amplifications), this pathway can become constitutively active, leading to uncontrolled cell growth.[8]

This compound-Mediated Pathway Inhibition

This compound directly interferes with the initial step of pathway activation by blocking FGFR autophosphorylation.[6][7] This inhibition prevents the recruitment and phosphorylation of FRS2α, thereby attenuating signals sent down the MAPK and PI3K-AKT pathways.[6] Preclinical studies in xenograft models have confirmed that this compound treatment leads to a reduction in phosphorylated FGFR, FRS2α, and ERK.[6] The cellular consequences of this pathway inhibition in FGFR-dysregulated cancer cell lines include a G1 phase cell cycle arrest and the subsequent induction of apoptosis.[6]

Expanded Kinase Inhibition Profile

This compound's activity extends beyond the FGFR family, classifying it as a spectrum-selective or multi-kinase inhibitor.

Inhibition of CSF1R

This compound is also a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[4][9][10] CSF1R signaling is critical for the differentiation, survival, and function of macrophages.[1] In the tumor microenvironment, CSF1R activity is often associated with the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2 phenotype, which promotes tumor growth and metastasis.[9] By inhibiting CSF1R, this compound can deplete these M2-TAMs, potentially re-engineering the tumor microenvironment to be more susceptible to anti-tumor immune responses.[9][10] This dual inhibition of FGFR on tumor cells and CSF1R on immune cells provides a strong rationale for combining this compound with immune checkpoint inhibitors, such as the anti-PD-L1 antibody atezolizumab.[9][11][12]

Other Kinase Targets

In addition to FGFR and CSF1R, this compound has shown inhibitory activity against other kinases involved in oncogenesis and angiogenesis, including VEGFR2, RET, DDR2, PDGFRβ, and KIT.[3][4][6] The inhibition of VEGFR2, a key mediator of angiogenesis, may contribute to its overall anti-tumor effect by disrupting the formation of new blood vessels that supply tumors.[4]

Quantitative Kinase Inhibition and Cellular Activity

The potency of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) measures the drug's potency in biochemical assays, while the half-maximal effective concentration (EC50) reflects its activity in a cellular context.

Table 1: Biochemical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Reference(s) |

|---|---|---|

| FGFR1 | 4.5 | [6][7] |

| FGFR2 | 1.8 | [6][7] |

| FGFR3 | 4.5 | [6] |

| FGFR4 | 34 | [6] |

| CSF1R | ~1-3 (est.) | [10] |

Data from biochemical kinase assays.

Table 2: Cellular FGFR Autophosphorylation Inhibition

| Cell Line | FGFR Target | EC50 (µM) | Reference(s) |

|---|---|---|---|

| Cos-1 | FGFR1 | < 0.123 | [6] |

| Cos-1 | FGFR2 | 0.185 | [6] |

| Cos-1 | FGFR3 | 0.463 | [6] |

| Cos-1 | FGFR4 | > 10 | [6] |

Data from Cos-1 cells overexpressing full-length FGFRs.

Clinical Efficacy and Target Engagement

Clinical data, primarily from the FIDES-01 study, have demonstrated the anti-tumor activity of this compound in a targeted patient population.

Intrahepatic Cholangiocarcinoma (iCCA)

The Phase 2 FIDES-01 trial evaluated this compound (300 mg daily) in patients with inoperable or advanced iCCA with FGFR2 genetic aberrations who had received at least one prior systemic therapy.[13][14] The study was divided into cohorts based on the type of FGFR2 alteration.

Table 3: Summary of Clinical Efficacy from FIDES-01 Trial in iCCA

| Metric | Cohort 1: FGFR2 Fusions (n=103) | Cohort 2: FGFR2 Mutations/Amplifications (n≈40) | Reference(s) |

|---|---|---|---|

| Objective Response Rate (ORR) | 21.4% | 6.5% | [13] |

| Disease Control Rate (DCR) | 75.7% | 58.1% | [13] |

| Median Progression-Free Survival (PFS) | 8.0 months | 8.3 months | [13] |

| Median Overall Survival (OS) | 17.2 months | 15.9 months |[13] |

These results support the use of this compound as a clinically meaningful therapy for patients with iCCA characterized by FGFR2 genetic aberrations, particularly fusions.[13] The most common treatment-related adverse events included hyperphosphatemia, asthenia/fatigue, and nausea, which were mostly grade 2 or less.[13]

Other Malignancies

This compound has also been investigated in other cancers. In the FIDES-02 study for metastatic urothelial carcinoma (mUC) with FGFR1-3 genetic aberrations, this compound as a monotherapy or in combination with atezolizumab was well-tolerated but did not demonstrate sufficient efficacy to warrant further development in this indication.[11][15] Preclinical studies in gastric cancer models have shown synergistic anti-tumor effects when this compound is combined with paclitaxel, particularly in models with FGFR2 fusions.[9]

Mechanisms of Resistance

As with other targeted therapies, acquired resistance to this compound can emerge. The primary mechanisms can be categorized as on-target alterations or the activation of bypass signaling pathways.

On-Target Resistance

This form of resistance involves the development of secondary mutations within the kinase domain of the target receptor, in this case, FGFR2. These mutations can interfere with drug binding while preserving the kinase activity of the receptor. The most common types observed with FGFR inhibitors include:

-

Gatekeeper Mutations: Occur at a key residue (e.g., V565) that controls access to the hydrophobic pocket where the inhibitor binds.[16]

-

Molecular Brake Mutations: Alterations in residues (e.g., N550) that normally keep the kinase in an inactive conformation.[16]

Bypass Pathway Activation

Tumor cells can also develop resistance by activating alternative signaling pathways that bypass the inhibited FGFR target.[8] This can occur through new mutations in downstream components of the FGFR pathway (e.g., RAS) or in parallel pathways (e.g., PIK3CA mutations activating the PI3K/AKT pathway independently).[16] Understanding these mechanisms is critical for developing subsequent lines of therapy.

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a series of standardized preclinical experiments.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity of this compound on purified kinase enzymes.

-

Methodology: The kinase activity of recombinant FGFR1 or FGFR2 proteins is measured using a biotinylated peptide substrate (e.g., PYK2) and ATP. This compound is prepared in a 3-fold dilution series in DMSO and added to the reaction plate. The reaction is initiated, and the degree of substrate phosphorylation is quantified, typically via a luminescence or fluorescence-based method. IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.[6]

Cellular Proliferation and Cell Cycle Analysis

-

Objective: To assess the effect of this compound on the growth and cell cycle progression of cancer cell lines.

-

Methodology: Cancer cell lines with known FGFR alterations are seeded in multi-well plates and treated with increasing concentrations of this compound for a set period (e.g., 72 hours). Cell viability is measured using assays like crystal violet staining. For cell cycle analysis, treated cells are harvested, fixed (e.g., with ethanol), and stained with a DNA-intercalating dye (e.g., propidium iodide using a Cycletest Plus Reagent kit). The DNA content per cell is then analyzed using a flow cytometer (e.g., FACS Calibur) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[6]

In Vivo Xenograft Tumor Model

-

Objective: To evaluate the anti-tumor efficacy and target engagement of this compound in a living organism.

-

Methodology: Human cancer cells (e.g., SNU-16, with FGFR2 amplification) are implanted subcutaneously into immunocompromised mice. Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally at a defined dose and schedule (e.g., 75 mg/kg, daily). Tumor volume and body weight are measured regularly. At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., Western blotting) to measure the levels of phosphorylated FGFR, FRS2α, and ERK to confirm target engagement in vivo.[6]

Conclusion

This compound is a potent, orally active, spectrum-selective kinase inhibitor whose primary mechanism of action is the inhibition of FGFR1, 2, and 3. By blocking the ATP-binding site of these receptors, it prevents their autophosphorylation and the activation of downstream oncogenic pathways, leading to cell cycle arrest and apoptosis in FGFR-dependent tumors. Its additional activity against CSF1R provides a novel mechanism for modulating the immunosuppressive tumor microenvironment, offering potential for combination therapies. Clinical data have confirmed its efficacy in patients with iCCA harboring FGFR2 fusions. Ongoing research into mechanisms of resistance will be crucial for optimizing its therapeutic use and developing strategies to overcome treatment failure.

References

- 1. Basilea reports activity of this compound in preclinical models of gastric cancer at ASCO Gastrointestinal Cancers Symposium - Inderes [inderes.fi]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound: an investigational drug for the treatment of cholangiocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Basilea presents preclinical data on synergy between this compound and paclitaxel in gastric tumor models at ANE Conference - BioSpace [biospace.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. academic.oup.com [academic.oup.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. This compound Shows Clinical Efficacy in the Treatment of iCCA in Patients with Genetically Aberrant FGFR2 | CCA News Online [ccanewsonline.com]

- 14. ClinicalTrials.gov [clinicaltrials.gov]

- 15. This compound alone and with atezolizumab in metastatic urothelial carcinoma with activating FGFR aberrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of Derazantinib: A Multi-Kinase Inhibitor Targeting FGFR-Driven Malignancies

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Derazantinib (formerly ARQ-087) is an orally bioavailable, ATP-competitive small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases.[1][2] Preclinical investigations have demonstrated its potent and selective activity against FGFR1, 2, and 3, key drivers in various oncogenic processes including cell proliferation, differentiation, and angiogenesis.[2][3] Notably, this compound also exhibits inhibitory effects against other clinically relevant kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), suggesting a multifaceted mechanism of action that impacts both tumor cells and the tumor microenvironment.[4][5][6] This technical guide provides a comprehensive overview of the preclinical data for this compound, detailing its biochemical and cellular activity, in vivo efficacy in various tumor models, and pharmacokinetic profile. The experimental protocols for key studies are described, and critical signaling pathways and workflows are visualized to offer a detailed resource for the scientific community.

Mechanism of Action

This compound potently inhibits the kinase activity of FGFRs 1, 2, and 3 by competing with ATP for its binding site.[1][3] This action blocks the autophosphorylation of the receptors, thereby inhibiting the downstream signaling cascades responsible for tumor growth and survival, such as the FRS2α, AKT, and ERK pathways.[1] Beyond its primary targets, this compound has demonstrated significant inhibitory activity against CSF1R.[4][5] The inhibition of CSF1R is crucial as it plays a role in the maintenance and function of tumor-associated macrophages (TAMs), particularly the immunosuppressive M2 phenotype.[7][8] By targeting CSF1R, this compound can modulate the tumor microenvironment, potentially rendering tumors more susceptible to other therapies, including immune checkpoint inhibitors.[9][10] Additional activity has been noted against RET, DDR2, PDGFRβ, and KIT.[3]

In Vitro Studies

Kinase Inhibitory Activity

This compound's potency was evaluated in cell-free kinase assays, demonstrating nanomolar efficacy against its primary targets. The compound shows a strong preference for FGFR1, 2, and 3 over FGFR4.[3]

| Target Kinase | IC50 (nM) | Reference |

| FGFR1 | 4.5 | [1][3] |

| FGFR2 | 1.8 | [1][3] |

| FGFR3 | 3 - 4.5 | [1][3] |

| FGFR4 | 34 | [3] |

| CSF1R | Equipotent to FGFR1-3 | [5] |

| RET | 3 | [3] |

| DDR2 | 3.6 | [3] |

| PDGFRβ | 4.1 | [3] |

| KIT | Activity noted | [3] |

| VEGFR | Activity noted | [3] |

Cellular Activity

In cellular assays, this compound effectively inhibited the autophosphorylation of FGFRs in a dose-dependent manner.[3] This inhibition of upstream signaling translated into potent anti-proliferative effects in cancer cell lines characterized by FGFR dysregulation, including genetic amplifications, fusions, and mutations.[1][3]

| Assay | Cell Line | Metric | Value | Reference |

| FGFR1 Phosphorylation | Cos-1 (overexpressing) | EC50 | < 0.123 µM | [3] |

| FGFR2 Phosphorylation | Cos-1 (overexpressing) | EC50 | 0.185 µM | [3] |

| FGFR3 Phosphorylation | Cos-1 (overexpressing) | EC50 | 0.463 µM | [3] |

| FGFR4 Phosphorylation | Cos-1 (overexpressing) | EC50 | > 10 µM | [3] |

| p-CSF1R Inhibition | RAW264.7 (macrophage) | IC50 | 307 nM | [11] |

| p-CSF1R Inhibition | GDM1 (tumor) | IC50 | < 500 nM | [11] |

| p-CSF1R Inhibition | DEL (tumor) | IC50 | 54 nM | [11] |

| FGF2-mediated Growth Arrest Rescue | Chondrocyte cultures | EC50 | ~100 nM | [1] |

Studies in cell lines with high FGFR2 expression revealed that this compound induces G1 cell cycle arrest, which is followed by the induction of apoptosis.[1][3]

In Vivo Studies

This compound has demonstrated significant anti-tumor efficacy as a monotherapy and in combination with other agents in multiple preclinical xenograft models.[1]

Monotherapy Efficacy

This compound effectively inhibits tumor growth in xenograft models with FGFR2 gene amplifications and fusions, such as SNU-16 (gastric cancer) and NCI-H716 (colorectal cancer).[1][3] Efficacy in gastric cancer models was found to correlate highly with FGFR gene expression levels rather than DNA copy number or mutation status.[4] In an FGFR-driven syngeneic breast tumor model (4T1), this compound treatment resulted in tumor stasis.[10] The drug was reported to be well-tolerated at doses up to 75 mg/kg.[3]

Combination Therapy

The dual activity of this compound against both FGFR and CSF1R provides a strong rationale for combination therapies.

-

Combination with Paclitaxel: In gastric cancer models, the combination of this compound and paclitaxel resulted in synergistic or additive anti-tumor effects.[4][7] In the SNU-16 xenograft model, the combination led to complete tumor regressions in some cases.[8] This synergy was significantly associated with higher levels of M2-type TAMs in the tumor microenvironment, suggesting that this compound's inhibition of CSF1R on these cells contributes to the enhanced efficacy.[4][7]

-

Combination with Anti-PD-L1 Therapy: In the 4T1 syngeneic model, while a murine PD-L1 antibody alone had no efficacy, its combination with this compound increased efficacy against the primary tumor and significantly reduced liver, spine, and lung metastases.[10][11] Immunohistochemical analysis revealed that the combination promoted an anti-tumor immune infiltrate, characterized by a strong increase in cytotoxic T cells, natural killer cells, and T-helper cells.[10]

| Model Type | Cancer Type | Combination Agent | Key Finding | Reference |

| Xenograft (SNU-16) | Gastric | Paclitaxel | Reproducible synergy (mean CCI = -0.64); tumor stasis and complete regressions. | [8] |

| PDX Models | Gastric | Paclitaxel | Synergy or additivity observed in 7/7 models. | [4] |

| Syngeneic (4T1) | Breast | Murine PD-L1 Ab | Increased efficacy against primary tumor and reduced metastases. | [10][11] |

Preclinical Pharmacokinetics

A pharmacokinetic study in Sprague-Dawley rats was conducted to assess the profile of this compound.[12] The study also investigated potential drug-drug interactions. Results showed that co-administration of naringin (a potent antitumor agent) with this compound (30 mg/kg) did not lead to significant changes in key pharmacokinetic parameters such as AUC, t1/2, and Cmax.[12][13] This suggests that this compound can be safely co-administered with agents that share similar metabolic pathways without requiring dose adjustments, at least in this preclinical model.[13] In mouse models, this compound exhibited dose-dependent plasma pharmacokinetics but showed low brain penetration.[4]

Mechanisms of Resistance

While specific preclinical studies on resistance to this compound are not detailed in the provided results, the broader landscape of resistance to FGFR inhibitors offers relevant insights. The primary mechanism of acquired resistance is the development of secondary mutations in the FGFR2 kinase domain, particularly at the molecular brake (N550) and gatekeeper (V565) residues.[14][15] Off-target resistance can also occur through the activation of alternative signaling pathways, such as the PI3K/mTOR and MAPK pathways.[15][16] These findings underscore the need for developing next-generation inhibitors or combination strategies to overcome resistance.[14]

Summary of Experimental Protocols

In Vitro Kinase Assay

-

Objective: To determine the IC50 of this compound against recombinant FGFR1 and FGFR2.

-

Methodology: The assay utilized a biotinylated PYK2 peptide substrate and ATP. This compound was serially diluted in DMSO and then further diluted in deionized water. The compound was added to a reaction plate, followed by the addition of either FGFR1 or FGFR2 in an assay buffer (50 mM Tris, pH 8.0, 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT).[3]

Cellular Phosphorylation and Proliferation Assays

-

Objective: To assess the effect of this compound on FGFR phosphorylation and cell viability.

-

Methodology: For phosphorylation, Cos-1 cells overexpressing specific FGFRs were treated with this compound, lysed, and analyzed by Western blot for phosphorylated proteins (p-FGFR, p-FRS2-α, p-ERK).[3] For proliferation, various tumor cell lines were treated with this compound for a set period, and cell viability was quantified.[4]

Cell Cycle Analysis

-

Objective: To determine the effect of this compound on cell cycle progression.

-

Methodology: Cells were treated with this compound, fixed, and stained using a Cycletest Plus Reagent kit. Cell cycle profiles were subsequently analyzed using a FACS Calibur flow cytometer.[3]

In Vivo Xenograft and PDX Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination.

-

Methodology: Human tumor cell lines (e.g., SNU-16) or patient-derived tumor fragments were implanted subcutaneously into immunocompromised mice (e.g., athymic nude or Balb/c). Once tumors reached a specified volume (e.g., 150 mm³), mice were randomized into treatment groups. This compound was administered orally, typically once daily (e.g., 65-75 mg/kg). Combination agents like paclitaxel were given intravenously (e.g., 15 mg/kg, weekly), and antibodies were given intraperitoneally (e.g., 5-10 mg/kg, twice weekly). Tumor volume was measured regularly to assess efficacy, often summarized as the endpoint T/C (treatment/control) ratio.[8][11]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. The fibroblast growth factor receptor inhibitor, this compound, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. researchgate.net [researchgate.net]

- 7. Basilea presents preclinical data on synergy between this compound and paclitaxel in gastric tumor models at ANE Conference - BioSpace [biospace.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Basilea reports activity of this compound in preclinical models of gastric cancer at ASCO Gastrointestinal Cancers Symposium | GlobeNewswire by notified [kommunikasjon.ntb.no]

- 10. This compound, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. doaj.org [doaj.org]

- 13. Lack of pharmacokinetic interaction between this compound and naringin in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Landscape of Clinical Resistance Mechanisms to FGFR Inhibitors in FGFR2-Altered Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Mechanisms of acquired resistance to fibroblast growth factor receptor targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

Derazantinib: A Technical Guide to its Kinase Inhibition Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derazantinib (ARQ-087) is an orally bioavailable, ATP-competitive multi-kinase inhibitor, with potent activity against the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling is implicated in the pathogenesis of various malignancies, making it a key therapeutic target. This technical guide provides a comprehensive overview of the kinase inhibition profile of this compound, detailing its biochemical and cellular activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Biochemical Kinase Inhibition Profile

This compound demonstrates high potency against FGFR1, FGFR2, and FGFR3, with a lower potency for FGFR4.[1] Its inhibitory activity extends to a range of other kinases, indicating a multi-targeted profile.

Table 1: Biochemical Inhibition of Primary and Secondary Kinase Targets by this compound

| Kinase Target | IC50 (nM) | Assay Type | Reference |

| Primary Targets | |||

| FGFR1 | 4.5 | Cell-free assay | [1][2] |

| FGFR2 | 1.8 | Cell-free assay | [1][2] |

| FGFR3 | 4.5 | Cell-free assay | [2] |

| FGFR4 | 34 | Cell-free assay | [1] |

| Secondary Targets | |||

| RET | 3 | Cell-free assay | [1] |

| DDR2 | 3.6 | Cell-free assay | [1] |

| PDGFRβ | 4.1 | Cell-free assay | [1] |

| VEGFR2 | Not specified | Not specified | [3] |

| KIT | Not specified | Not specified | [1] |

| CSF1R | Not specified | Not specified | [3][4] |

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.

Cellular Activity and Signaling Pathways

In cellular contexts, this compound effectively inhibits FGFR autophosphorylation and downstream signaling cascades, leading to anti-proliferative effects, cell cycle arrest, and apoptosis in cancer cell lines with dysregulated FGFR pathways.[1][2]

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | Endpoint | EC50 (µM) | Reference |

| Cos-1 (overexpressing FGFR1) | Phosphorylation Inhibition | p-FGFR1 | < 0.123 | [1] |

| Cos-1 (overexpressing FGFR2) | Phosphorylation Inhibition | p-FGFR2 | 0.185 | [1] |

| Cos-1 (overexpressing FGFR3) | Phosphorylation Inhibition | p-FGFR3 | 0.463 | [1] |

| Cos-1 (overexpressing FGFR4) | Phosphorylation Inhibition | p-FGFR4 | > 10 | [1] |

| FGFR2-driven cancer cell lines | Cell Cycle Analysis | G1 Arrest & Apoptosis | Not specified | [1] |

EC50 values represent the concentration of this compound required to elicit 50% of the maximal effect in a cellular assay.

FGFR Signaling Pathway and this compound's Point of Intervention

The binding of fibroblast growth factors (FGFs) to their receptors (FGFRs) induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation creates docking sites for adaptor proteins such as FRS2α, which in turn recruit other signaling molecules, activating downstream pathways including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. This compound, as an ATP-competitive inhibitor, binds to the ATP-binding pocket of the FGFR kinase domain, preventing autophosphorylation and subsequent activation of these downstream signaling cascades.[1][2]

Experimental Protocols

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the IC50 values of this compound against FGFR1 and FGFR2.[1]

Materials:

-

Recombinant FGFR1 or FGFR2 enzyme

-

Biotinylated PYK2 peptide substrate

-

ATP

-

This compound (ARQ-087)

-

Assay Buffer: 50 mM Tris (pH 8.0), 0.02 mg/mL BSA, 10 mM MgCl2, 1 mM EGTA, 10% glycerol, 0.1 mM Na3PO4, 1 mM DTT

-

Stop/Detection Mixture: Assay buffer containing 10 mM EDTA, AlphaScreen™ Streptavidin Donor beads, and P-TYR-100 Acceptor beads

-

384-well reaction plates

-

Envision Multilabel plate reader (or equivalent)

Procedure:

-

Prepare serial dilutions of this compound in DMSO, followed by a further dilution in deionized water to achieve a final DMSO concentration of 10%.

-

Add 2.5 µL of the diluted this compound or vehicle (10% DMSO) to the wells of a 384-well plate.

-

Add 17.5 µL of FGFR1 or FGFR2 enzyme diluted in assay buffer to each well (final concentrations of 0.50 nM and 0.25 nM, respectively).

-

Pre-incubate the plate for 30 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the biotinylated-PYK2 substrate in assay buffer (final concentrations will vary depending on the experiment, e.g., 0–1,000 µM ATP and 80 nM substrate). The final reaction volume is 25 µL.

-

Incubate the plate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the stop/detection mixture.

-

Incubate the plate in the dark for 60 minutes at room temperature.

-

Read the plate on an Envision Multilabel plate reader (excitation: 640 nm, emission: 570 nm).

-

Calculate IC50 values from the resulting dose-response curves. If the enzyme concentration is above the IC50 value, convert the IC50 to a Ki value.

Cellular FGFR Phosphorylation Assay (Western Blot)

This protocol provides a general workflow for assessing the inhibition of FGFR phosphorylation in a cellular context using Western blotting.

Materials:

-

Cancer cell line with activated FGFR signaling (e.g., SNU-16)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-FGFR, anti-total-FGFR, anti-phospho-FRS2α, anti-total-FRS2α, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 or 72 hours).[1]

-

Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-FGFR) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe with antibodies for total protein and loading control to ensure equal loading.

-

Quantify band intensities to determine the extent of phosphorylation inhibition.

Conclusion

This compound is a potent inhibitor of the FGFR kinase family with additional activity against other clinically relevant kinases. Its mechanism of action involves the competitive inhibition of ATP binding, leading to the suppression of FGFR-mediated signaling pathways that are critical for tumor cell proliferation and survival. The data presented in this guide, derived from both biochemical and cellular assays, underscore the therapeutic potential of this compound in malignancies characterized by aberrant FGFR signaling. The provided experimental protocols offer a framework for the further investigation and characterization of this and similar kinase inhibitors.

References

Derazantinib's Potent and Selective Inhibition of FGFR1, FGFR2, and FGFR3: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (ARQ-087) is an orally bioavailable small molecule inhibitor targeting the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene amplification, fusions, or mutations, is a known driver in various malignancies.[1] this compound has demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3, making it a promising therapeutic agent in cancers with aberrant FGFR signaling.[3][4] This technical guide provides an in-depth overview of this compound's activity against these key FGFR isoforms, detailing its mechanism of action, inhibitory potency, and the experimental methodologies used for its characterization.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the FGFR kinase domain.[5] By binding to the ATP-binding pocket of the FGFR enzyme, it prevents the transfer of phosphate from ATP to the tyrosine kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways.[5] This blockade of FGFR signaling can lead to the inhibition of tumor cell proliferation, angiogenesis, and ultimately, tumor cell death in FGFR-dependent cancers.[2] The interaction of FGF ligands with FGFRs typically triggers receptor dimerization and phosphorylation of FGFR substrate 2 (FRS2), which in turn activates downstream pathways like the RAS-MAPK and PI3K-AKT signaling cascades.[6] this compound effectively curtails these processes.[1]

Quantitative Analysis of Inhibitory Activity

The inhibitory potency of this compound against FGFR1, FGFR2, and FGFR3 has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Inhibitory Activity of this compound against FGFR Isoforms

| Target | Assay Type | IC50 (nM) |

| FGFR1 | Cell-free kinase assay | 4.5[1][5] |

| FGFR2 | Cell-free kinase assay | 1.8[1][5] |

| FGFR3 | Cell-free kinase assay | 4.5[5] |

IC50: Half-maximal inhibitory concentration.

Table 2: Cellular Inhibitory Activity of this compound

| Cell Line | Overexpressed Receptor | Assay Type | EC50 (µM) |

| Cos-1 | FGFR1 | Phosphorylation Inhibition | < 0.123[5] |

| Cos-1 | FGFR2 | Phosphorylation Inhibition | 0.185[5] |

| Cos-1 | FGFR3 | Phosphorylation Inhibition | 0.463[5] |

EC50: Half-maximal effective concentration.

Signaling Pathway and Experimental Workflow

To visually represent the mechanism and evaluation process, the following diagrams have been generated.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Kinase Inhibitor Derazantinib: An In-depth Technical Guide to its Effects on CSF1R

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derazantinib (DZB) is a potent, orally bioavailable small molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases, specifically FGFR1, 2, and 3.[1][2][3] Emerging preclinical and clinical data have revealed that this compound also exhibits significant inhibitory activity against the colony-stimulating factor 1 receptor (CSF1R), a key regulator of macrophage development and function.[1][3] This dual targeting of both FGFR and CSF1R positions this compound as a unique therapeutic agent with the potential to not only directly inhibit tumor growth driven by aberrant FGFR signaling but also to modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs).[3][4] This guide provides a comprehensive technical overview of the effects of this compound on CSF1R, including its biochemical and cellular activity, and details the experimental protocols used to elucidate its mechanism of action.

Quantitative Data Presentation

The inhibitory activity of this compound against CSF1R and other relevant kinases has been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

Table 1: Biochemical Kinase Inhibition Profile of this compound

| Kinase Target | IC50 (nM) | Assay Type | Source |

| CSF1R | 16.2 | Biochemical | [5] |

| FGFR1 | 4.5 | Biochemical | [6] |

| FGFR2 | 1.8 - 5.2 | Biochemical | [5][6] |

| FGFR3 | 3 | Biochemical | [6] |

| VEGFR2 | 31.7 | Biochemical | [5] |

Table 2: Cellular Inhibition of Phospho-CSF1R by this compound

| Cell Line | IC50 (nM) | Assay Type | Source |

| RAW264.7 (murine macrophage) | 307 | Western Blot | [4] |

| GDM-1 (human AML) | <500 | Western Blot | [4] |

| DEL (human AML) | 54 | Western Blot | [4] |

| Isolated Murine Macrophages | 100 (GI50) | Western Blot | [7] |

Experimental Protocols

Biochemical CSF1R Kinase Assay (Radiometric)

This protocol describes a method to determine the in vitro inhibitory activity of this compound against CSF1R using a radiometric assay format.

Materials:

-

Recombinant human CSF1R kinase domain

-

[γ-³³P]ATP

-

Unlabeled ATP

-

Kinase reaction buffer (e.g., 8 mM MOPS pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)

-

Peptide substrate (e.g., KKKSPGEYVNIEFG)

-

This compound (or other test compounds) dissolved in DMSO

-

Phosphoric acid

-

Phosphocellulose filter paper

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the CSF1R kinase, peptide substrate, and kinase reaction buffer.

-

Add this compound at various concentrations (typically in a serial dilution). A DMSO vehicle control should be included.

-

Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km for CSF1R.

-

Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).

-

Stop the reaction by adding phosphoric acid.

-

Spot an aliquot of the reaction mixture onto phosphocellulose filter paper.

-

Wash the filter paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Cellular Phospho-CSF1R Inhibition Assay (Western Blot)

This protocol outlines a method to assess the ability of this compound to inhibit the phosphorylation of CSF1R in a cellular context.

Materials:

-

RAW264.7, GDM-1, or DEL cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Recombinant human or murine CSF1

-

This compound

-

Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-CSF1R (e.g., Tyr723), anti-total-CSF1R

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere and proliferate.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Stimulate the cells with CSF1 (e.g., 10 ng/mL) for a short period (e.g., 5 minutes) to induce CSF1R phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-CSF1R primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-CSF1R antibody.

-

Quantify the band intensities and calculate the IC50 value for this compound's inhibition of CSF1R phosphorylation.

In Vivo Tumor Xenograft Studies

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in mouse xenograft models.

Materials:

-

Human tumor cell lines (e.g., gastric or cholangiocarcinoma cell lines with known FGFR and/or CSF1R status)

-

Immunocompromised mice (e.g., athymic nude or SCID mice)

-

This compound formulation for oral gavage

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Implant human tumor cells subcutaneously into the flank of the mice.

-

Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., daily). The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers).

-

Compare the tumor growth rates between the this compound-treated and control groups to determine efficacy.

Mandatory Visualizations

Caption: CSF1R Signaling Pathway and Inhibition by this compound.

Caption: Experimental Workflow for this compound's CSF1R Activity.

Discussion and Conclusion

The data presented in this technical guide clearly demonstrate that this compound is a potent inhibitor of CSF1R, in addition to its well-characterized activity against FGFR1-3. This dual inhibitory profile is supported by both biochemical and cellular assays, which show that this compound can effectively block CSF1R phosphorylation at nanomolar concentrations. The inhibition of CSF1R by this compound has significant implications for its anti-cancer activity. By targeting CSF1R, this compound can potentially disrupt the survival and pro-tumoral functions of tumor-associated macrophages, which are known to contribute to an immunosuppressive tumor microenvironment and promote tumor progression.[3][4]

The synergy observed between this compound and immunotherapy agents, such as PD-L1 antibodies, in preclinical models further underscores the importance of its CSF1R-inhibitory activity.[1] By alleviating the immunosuppressive effects of TAMs, this compound may enhance the efficacy of checkpoint inhibitors. Similarly, the combination of this compound with chemotherapy, such as paclitaxel, has shown synergistic effects in gastric cancer models, which may be partly attributable to the modulation of the tumor microenvironment via CSF1R inhibition.[2]

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. assets.fishersci.com [assets.fishersci.com]

- 3. ar.iiarjournals.org [ar.iiarjournals.org]

- 4. 4.11. In Vivo Antitumor Activity in Human Gastric Xenograft Tumors [bio-protocol.org]

- 5. In vivo xenograft tumor model [bio-protocol.org]

- 6. Phospho-CSF-1R/M-CSF-R (Tyr723) Antibody | Cell Signaling Technology [cellsignal.com]

- 7. origene.com [origene.com]

Methodological & Application

Application Notes and Protocols for Derazantinib In Vitro Cell Proliferation Assays

Introduction

Derazantinib (formerly ARQ-087) is an orally bioavailable and potent small-molecule inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.[1][2] Specifically, it targets FGFR1, 2, and 3, which are key drivers in various cellular processes, including proliferation, differentiation, and angiogenesis.[2] Dysregulation of the FGFR signaling pathway, through mechanisms like gene amplification, fusions, or activating mutations, is a known oncogenic driver in several cancers.[1][3] this compound's ability to selectively inhibit this pathway makes it a promising therapeutic agent.[4][5]

This document provides detailed application notes on the use of this compound in in vitro cell proliferation assays and a comprehensive protocol for researchers, scientists, and drug development professionals to assess its anti-proliferative effects.

Mechanism of Action: FGFR Signaling Inhibition

This compound functions as an ATP-competitive inhibitor of FGFR kinases.[1][3] By binding to the ATP-binding pocket of FGFR1, 2, and 3, it prevents the autophosphorylation and subsequent activation of the receptor.[3] This blockade inhibits the downstream signaling cascade, which includes key proteins such as FRS2α, AKT, and ERK.[1] The interruption of these pathways ultimately leads to an induction of G1 cell cycle arrest and apoptosis, thereby suppressing tumor cell proliferation.[3] In addition to the FGFR family, this compound also shows inhibitory activity against other kinases such as colony-stimulating factor 1 receptor (CSF1R), RET, DDR2, PDGFRβ, VEGFR, and KIT.[3][6][7]

Application Notes

This compound has demonstrated significant anti-proliferative activity in a variety of in vitro models, particularly in cell lines characterized by FGFR dysregulation.[1] Its efficacy is often evaluated in cell-based assays that measure cell viability, metabolic activity, or proliferation rates following treatment.

-

Cancer Cell Lines: this compound is effective against cancer cell lines with FGFR gene amplifications, fusions, and mutations.[1][3] The anti-proliferative effects are typically dose-dependent. Studies have shown efficacy in various cancer types, including urothelial, gastric, and intrahepatic cholangiocarcinoma.[6][8][9]

-

Fibroblast Disorders: Beyond cancer, this compound has been shown to inhibit the proliferation of keloid fibroblasts (KFs). In one study, a 5 µmol/L concentration applied for 48 hours resulted in the near-complete elimination of KFs, suggesting its potential for treating fibroproliferative disorders.[4]

-

Synergy Studies: In vitro assays are also crucial for investigating synergistic or additive effects when this compound is combined with other therapeutic agents, such as chemotherapy drugs like paclitaxel or immunotherapy agents.[9]

Data Presentation: In Vitro Inhibitory Activity

The potency of this compound is quantified by its IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values, which are summarized below.

Table 1: this compound Kinase Inhibitory Activity

| Target Kinase | IC50 (nM) | Assay Type |

| FGFR1 | 4.5 | Cell-free |

| FGFR2 | 1.8 | Cell-free |

| FGFR3 | 4.5 | Cell-free |

| FGFR4 | 34 | Cell-free |

| CSF1R | ~1-3 | Kinase Assay |

| RET | 3 | Cell-free |

| DDR2 | 3.6 | Cell-free |

| PDGFRβ | 4.1 | Cell-free |

| KIT | - | - |

| VEGFR | - | - |

| Data sourced from[1][3][6]. |

Table 2: this compound Anti-Proliferative Activity in Cell Lines

| Cell Line Type | Measurement | Value (µM) | Notes |

| Urothelial Cancer | GI50 | Mean: 1.7 | Based on a screen of 14 urothelial cancer cell lines. Range was 0.4 - 3.4 µM.[6] |

| Keloid Fibroblasts | - | 2.5 - 5.0 | Significant inhibitory effect observed at 2.5 µM; near-complete cell death at 5 µM after 48h.[4] |

| Cos-1 (FGFR1) | EC50 | < 0.123 | Cellular assay measuring inhibition of phosphorylation.[3] |

| Cos-1 (FGFR2) | EC50 | 0.185 | Cellular assay measuring inhibition of phosphorylation.[3] |

| Cos-1 (FGFR3) | EC50 | 0.463 | Cellular assay measuring inhibition of phosphorylation.[3] |

| Cos-1 (FGFR4) | EC50 | > 10 | Cellular assay measuring inhibition of phosphorylation.[3] |

Experimental Protocol: MTT Cell Proliferation Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the proliferation of adherent cancer cells. The principle of this assay is the conversion of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active, viable cells.

Materials and Reagents

-

Target adherent cell line (e.g., SNU-16, NCI-H716)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well flat-bottom cell culture plates

-

MTT Reagent (5 mg/mL in sterile PBS, filtered)[10]

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[11]

-

Multichannel pipette

-

Microplate reader (capable of reading absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Experimental Workflow

Detailed Procedure

Day 1: Cell Seeding

-

Culture cells to ~80% confluency under standard conditions.

-

Wash cells with PBS, then detach them using Trypsin-EDTA.

-

Neutralize trypsin with complete medium and centrifuge to pellet the cells.

-

Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer and Trypan blue).

-

Dilute the cell suspension to the desired seeding density (this should be optimized for each cell line to ensure exponential growth throughout the assay period).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate. Include wells with medium only for background control.

-

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.[12]

Day 2: this compound Treatment

-

Prepare serial dilutions of this compound from the stock solution using serum-free or complete medium. A typical concentration range might be 0.01 µM to 10 µM.

-

Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the appropriate concentration of this compound or vehicle control.

-

Return the plate to the incubator for the desired exposure period (e.g., 72 hours).

Day 5: MTT Assay and Data Collection

-

After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[11]

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.[10]

-

After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

-

Mix thoroughly by gentle shaking on an orbital shaker for about 15 minutes to ensure complete solubilization.

-

Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis

-

Subtract the average absorbance of the medium-only background wells from all other readings.

-

Calculate the percentage of cell viability for each this compound concentration using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

-

-

Plot the % Viability against the log of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with a program like GraphPad Prism to determine the IC50 or GI50 value, which is the concentration of this compound that causes 50% inhibition of cell viability or growth.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C29H29FN4O | CID 46834118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound Inhibits the Bioactivity of Keloid Fibroblasts via FGFR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. The fibroblast growth factor receptor inhibitor, this compound, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. broadpharm.com [broadpharm.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. texaschildrens.org [texaschildrens.org]

Application Notes and Protocols for Derazantinib in Animal Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction to Derazantinib

This compound (formerly ARQ-087) is an orally bioavailable, potent, and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and FGFR3.[1][2][3] It functions as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of FGFR and subsequent activation of downstream signaling pathways.[3] Dysregulation of the FGFR signaling pathway, through gene fusions, amplifications, or mutations, is a known driver in various malignancies.[4] this compound has demonstrated significant anti-proliferative activity in preclinical models of cancers with such FGFR aberrations, including intrahepatic cholangiocarcinoma (iCCA), gastric cancer, and urothelial carcinoma.[4][5][6]

Beyond its potent FGFR inhibition, this compound also exhibits inhibitory activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R) and vascular endothelial growth factor receptor 2 (VEGFR2).[6][7][8] This multi-targeted profile suggests that this compound's anti-tumor activity may involve modulation of the tumor microenvironment, particularly by targeting tumor-associated macrophages through CSF1R inhibition, in addition to its direct effects on tumor cell proliferation and angiogenesis.[7]

These application notes provide an overview of the use of this compound in various animal xenograft models and offer detailed protocols for conducting such studies.

Key Applications in Xenograft Models

-

Efficacy Evaluation in FGFR-Aberrant Cancers: this compound is extensively evaluated in xenograft models of cancers harboring FGFR genetic alterations. This includes cell line-derived xenografts (CDXs) and patient-derived xenografts (PDXs) of gastric cancer, cholangiocarcinoma, and breast cancer.[2][5][7]

-

Pharmacodynamic Studies: Xenograft models are instrumental in assessing the in vivo pharmacodynamic effects of this compound, such as the inhibition of FGFR phosphorylation and downstream signaling molecules like FRS2α, ERK, and AKT in tumor tissues.

-

Combination Therapy Studies: The synergistic or additive effects of this compound with other anti-cancer agents, such as paclitaxel or immune checkpoint inhibitors, are investigated in xenograft models to explore novel therapeutic strategies.[2][7]

-

Dose-Response Relationship: Establishing the dose-dependent anti-tumor efficacy and tolerability of this compound is a critical application of xenograft studies, informing clinical trial design.[9]

This compound Signaling Pathway

The binding of Fibroblast Growth Factor (FGF) to its receptor (FGFR) triggers receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and differentiation. This compound inhibits the initial autophosphorylation of FGFR, thereby blocking these downstream signals.

Caption: this compound inhibits FGFR autophosphorylation.

Quantitative Data Summary

| Xenograft Model | Cancer Type | Cell Line/PDX | Mouse Strain | This compound Dose (mg/kg, p.o.) | Treatment Schedule | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| CDX | Gastric Cancer | SNU-16 (FGFR2 fusion) | Athymic Nude | 75 | Daily | 83% TGI (p=0.002) | [9] |

| CDX | Gastric Cancer | SNU-16 (FGFR2 fusion) | Athymic Nude | 50 | Daily | 69% TGI (p=0.013) | [9] |

| CDX | Cecum Adenocarcinoma | NCI-H716 (FGFR2 amplification) | Athymic Nude | 75 | Daily for 14 days | 96% TGI (p=0.0001) | [9] |

| CDX | Cecum Adenocarcinoma | NCI-H716 (FGFR2 amplification) | Athymic Nude | 50 | Daily for 14 days | 68% TGI (p=0.0001) | [9] |

| Syngeneic | Breast Cancer | 4T1 | BALB/c | 65-75 | Daily | Tumor stasis | [7] |

| PDX | Gastric Cancer | GA0119 | Athymic BALB/c | 65-75 | Daily | Mild inhibitory effect | [7] |

| PDX | Cholangiocarcinoma | CC6604 | Athymic BALB/c | 65-75 | Daily | Mild inhibitory effect | [7] |

Experimental Protocols

Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Gastric Cancer

This protocol is based on studies using the SNU-16 human gastric cancer cell line, which harbors an FGFR2 gene fusion.

1. Cell Culture:

- Culture SNU-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO2.

- Harvest cells during the logarithmic growth phase for tumor implantation.

2. Animal Husbandry:

- Use female athymic nude mice, 6-8 weeks old.

- House animals in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.

- Provide ad libitum access to sterile food and water.

- Allow a one-week acclimatization period before the start of the experiment.

3. Tumor Implantation:

- Resuspend harvested SNU-16 cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.

- Inject 5 x 10^6 cells in a volume of 100 µL subcutaneously into the right flank of each mouse.

4. Tumor Growth Monitoring and Treatment Initiation:

- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

- Calculate tumor volume using the formula: (Length x Width^2) / 2.

- Randomize mice into treatment and control groups when the average tumor volume reaches approximately 150-200 mm³.

5. This compound Formulation and Administration:

- Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

- Administer this compound orally (p.o.) via gavage at the desired dose (e.g., 50 or 75 mg/kg) once daily.

- Administer the vehicle alone to the control group.

6. Efficacy Evaluation and Endpoint:

- Continue treatment for the specified duration (e.g., 21 days).

- Monitor tumor volume and body weight throughout the study.

- At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics).

- Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.

Protocol 2: Patient-Derived Xenograft (PDX) Model for Gastrointestinal Cancers

This protocol provides a general framework for establishing and utilizing PDX models.

1. Establishment of PDX Models:

- Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approval.

- Implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flanks of immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

- Monitor for tumor engraftment and growth.

- Once tumors reach a volume of approximately 1000-1500 mm³, passage the tumors to subsequent generations of mice for expansion.

2. Experimental Workflow:

- Once a sufficient number of mice with established tumors of the desired passage number are available, follow a similar procedure as outlined in Protocol 1 for tumor growth monitoring, randomization, drug administration, and efficacy evaluation.

Experimental Workflow Diagram

Caption: Workflow for this compound xenograft studies.

References

- 1. This compound, a fibroblast growth factor receptor inhibitor, inhibits colony-stimulating factor receptor-1 in macrophages and tumor cells and in combination with a murine programmed cell death ligand-1-antibody activates the immune environment of murine syngeneic tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The fibroblast growth factor receptor inhibitor, this compound, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound (ARQ 087) in advanced or inoperable FGFR2 gene fusion-positive intrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

Derazantinib in Preclinical Research: A Guide to Dosage and Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of derazantinib, a potent, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) family of kinases. The following protocols and data are intended to guide the design and execution of in vivo studies to evaluate the efficacy and mechanism of action of this compound in various cancer models.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the use of this compound in preclinical xenograft models based on published studies.

| Cancer Type | Preclinical Model | This compound Dosage | Administration Route | Treatment Schedule | Key Findings |

| Gastric Cancer | SNU-16 (FGFR2 fusion) cell-line derived xenograft (CDX) in Balb/c mice | Various doses | Oral (p.o.) | Once daily (qd) | Showed strong efficacy and reproducible synergy when combined with paclitaxel.[1] |

| Gastric Cancer | Patient-derived xenografts (PDX) with various FGFR aberrations (fusion, amplification, overexpression, or mutation) in Balb/c mice | Various doses | Oral (p.o.) | Once daily (qd) | Combination with paclitaxel showed synergy in three models and additivity in two.[1] Efficacy correlated significantly with FGFR gene expression.[2] |

| Cholangiocarcinoma | NCI-H716 (FGFR2 fusion) xenograft in CB17 SCID mice | Up to 75 mg/kg | Not specified | Not specified | Effective at inhibiting tumor growth.[3] |

| Cholangiocarcinoma | SNU-16 (FGFR2 amplification) xenograft in female NCr nu/nu mice | Up to 75 mg/kg | Not specified | Not specified | Well-tolerated and effective at inhibiting tumor growth.[3] |

| Bladder Cancer | MBT-2 (FGFR-insensitive) syngeneic model | Not specified | Not specified | Not specified | Modulated the tumor microenvironment by increasing cytotoxic T, natural killer, and T-helper cells.[4] |

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound solution for oral gavage in mice, based on a commonly used vehicle for poorly soluble compounds.

Materials:

-

This compound (ARQ-087) powder

-

Dimethyl sulfoxide (DMSO), fresh

-

PEG300

-

Tween80

-

Deionized water (ddH2O)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Procedure:

-

Prepare a stock solution of this compound in DMSO. For example, to create a 93 mg/mL stock solution, dissolve the appropriate amount of this compound powder in fresh DMSO.[3]

-

To prepare a 1 mL working solution, add 50 µL of the 93 mg/mL this compound stock solution to 400 µL of PEG300.[3]

-

Mix thoroughly until the solution is clear.[3]

-

Add 50 µL of Tween80 to the mixture and mix until clear.[3]

-

Add 500 µL of ddH2O to bring the final volume to 1 mL.[3]

-

The final solution should be used immediately for optimal results.[3]

Note: The final concentrations of the vehicle components are 5% DMSO, 40% PEG300, 5% Tween80, and 50% ddH2O. Adjust the initial stock concentration and volumes as needed to achieve the desired final dosage for administration.

In Vivo Xenograft Tumor Model Protocol

This protocol outlines a general procedure for establishing and treating xenograft tumor models to evaluate the efficacy of this compound.

Animal Models:

Cell Lines:

-

SNU-16 (gastric cancer, FGFR2 amplification)

-

NCI-H716 (colorectal cancer, FGFR2 fusion)

-

Other cell lines with documented FGFR aberrations are also suitable.

Procedure:

-

Cell Culture: Culture the selected cancer cell line under standard conditions.

-

Tumor Implantation:

-

Harvest cells and resuspend them in an appropriate medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension (typically 1-10 x 10^6 cells) into the flank of the mice.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor growth.

-

Measure tumor volume using calipers (Volume = (length x width^2) / 2).

-

-

Treatment Initiation:

-

Once tumors reach a predetermined size (e.g., 150 mm³), randomize the mice into treatment and control groups.[1]

-

-

Drug Administration:

-

Administer this compound orally (p.o.) via gavage at the desired dose and schedule (e.g., once daily).

-

Administer the vehicle solution to the control group.

-

For combination studies, administer the other therapeutic agent (e.g., paclitaxel 15 mg/kg, intravenously, once weekly) according to the established protocol.[1]

-

-

Efficacy Assessment:

-

Continue to monitor tumor volume and body weight throughout the study (e.g., 2-3 times per week).

-

At the end of the study (typically 3-4 weeks), euthanize the mice.[1]

-

-

Tissue Collection and Analysis:

-

Excise the tumors and measure their final weight.

-

Tumor tissue can be snap-frozen for Western blot or qPCR analysis, or fixed in formalin and paraffin-embedded (FFPE) for immunohistochemistry (IHC).[1]

-

Analyze downstream signaling pathways (e.g., p-FGFR, p-FRS2-α, p-ERK) to confirm target engagement.[3]

-

Visualizations

This compound Signaling Pathway

Caption: this compound inhibits FGFR, VEGFR2, and CSF1R signaling pathways.

Experimental Workflow for In Vivo Efficacy Studies

Caption: Workflow for preclinical evaluation of this compound in xenograft models.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The fibroblast growth factor receptor inhibitor, this compound, has strong efficacy in human gastric tumor models and synergizes with paclitaxel in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Derazantinib Treatment in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of derazantinib, a potent, orally bioavailable inhibitor of fibroblast growth factor receptors (FGFRs). This document outlines the mechanism of action, key signaling pathways, and comprehensive protocols for assessing the effects of this compound on cancer cells in a laboratory setting.

Mechanism of Action and Signaling Pathway

This compound is a multi-kinase inhibitor that primarily targets FGFR1, FGFR2, and FGFR3.[1] It also demonstrates inhibitory activity against other kinases, including colony-stimulating factor 1 receptor (CSF1R), vascular endothelial growth factor receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), RET, and KIT.[1] By binding to the ATP-binding pocket of these receptors, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling cascades.[1]

The primary signaling pathways affected by this compound are the RAS-MAPK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation. In cancer cells with aberrant FGFR signaling (e.g., due to gene fusions, amplifications, or mutations), inhibition by this compound leads to cell cycle arrest, primarily at the G1 phase, and induction of apoptosis.[1][2]

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases and cancer cell lines.

| Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| FGFR1 | 4.5 | NCI-H716 | 0.1 - 1 | [1] |

| FGFR2 | 1.8 | SNU-16 | 0.1 - 1 | [1] |

| FGFR3 | 4.5 | Keloid Fibroblasts | 2.5 (for significant inhibition) | [3] |

| FGFR4 | 34 | [1] | ||

| RET | 3.0 | [1] | ||

| DDR2 | 3.6 | [1] | ||

| PDGFRβ | 4.1 | [1] | ||

| VEGFR2 | 31.7 | |||

| KIT | - | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound.

Cell Viability Assay (MTT/MTS Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (for MTT assay)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.

-